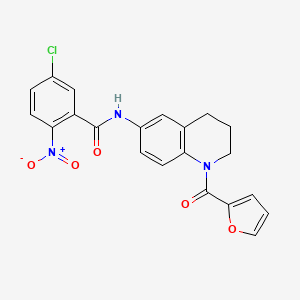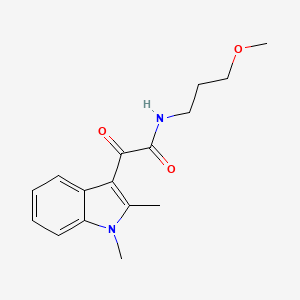![molecular formula C15H12BrN5 B2522555 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 326021-81-2](/img/structure/B2522555.png)
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a chemical compound with the molecular formula C15H12BrN5. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of cyclocondensation between 2-guanidinobenzimidazole and versatile benzaldehydes .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of cyclocondensation between 2-guanidinobenzimidazole and various benzaldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 185.185 Da and a monoisotopic mass of 185.070145 Da .Aplicaciones Científicas De Investigación
Antibacterial Activity
s-Triazino[1,2-a]benzimidazole derivatives, such as the compound , have been found to exhibit antibacterial activity . This makes them potentially useful in the development of new antibiotics.
Dihydrofolate Reductase (DHFR) Inhibitory Activity
These compounds are known to inhibit the enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate pathway and its inhibition can be used in the treatment of bacterial and parasitic infections, as well as some types of tumors .
Antitumor Properties
Compounds capable of inhibiting DHFR, including the compound , can be used in the treatment of some tumors . This is due to the role of DHFR in DNA synthesis and cell proliferation.
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel derivatives of 4,4-dialkyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines for biological evaluation . This opens up possibilities for the development of new drugs with improved properties.
Antifungal Activity
Although not directly mentioned for the specific compound, it’s worth noting that nitrogen-bridgehead heterocyclic rings, which are present in the compound, are known to exhibit antifungal activity . This suggests potential antifungal applications for the compound.
Anti-inflammatory Activity
Again, while not directly mentioned for the specific compound, nitrogen-bridgehead heterocyclic rings are known to have anti-inflammatory effects . This suggests potential anti-inflammatory applications for the compound.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” and similar compounds could involve further exploration of their biological and pharmacological activities. For instance, 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Propiedades
IUPAC Name |
4-(3-bromophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMVHKXJMQXQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2522483.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2522484.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2522488.png)
![4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B2522489.png)


![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)